molecular formula C6H2N4 B3025320 Pyrazine-2,5-dicarbonitrile CAS No. 31722-48-2

Pyrazine-2,5-dicarbonitrile

Cat. No.: B3025320
CAS No.: 31722-48-2
M. Wt: 130.11 g/mol
InChI Key: JVOPXXDHVVCVIJ-UHFFFAOYSA-N
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Description

Pyrazine-2,5-dicarbonitrile: is an organic compound with the molecular formula C6H2N4. It is a derivative of pyrazine, characterized by the presence of two cyano groups at the 2 and 5 positions of the pyrazine ring. This compound is known for its electron-deficient nature, making it a valuable building block in various chemical syntheses and applications.

Mechanism of Action

Target of Action

Pyrazine-2,5-dicarbonitrile is a highly electron-deficient building block . It is known to be a powerful photoredox catalyst , which means it can undergo single electron transfer (SET) either from or to the catalyst/substrate . This makes it a key player in various visible-light mediated transformations .

Mode of Action

The mode of action of this compound is primarily through its role as a photoredox catalyst . It has a push-pull arrangement that allows facile property tuning by interchanging a particular part of the D-A system . This means it can modulate the intermolecular interactions and improve the molecular packing, which is beneficial for charge generation, transport, and collection .

Biochemical Pathways

It is known that the compound plays a significant role in various organic transformations, including oxidations, reductions, c-c, c-s, c-n, c-o, and c-p bond formation, as well as in cycloaddition reactions .

Pharmacokinetics

It is known that the compound has a simple structure and can be synthesized via a straightforward process , which may suggest good bioavailability.

Result of Action

The result of this compound’s action is primarily seen in its ability to boost the efficiency of organic solar cells (OSCs). For instance, it has been shown to significantly increase the power conversion efficiencies (PCEs) of OSCs . In one study, the PCE of a PTQ10/m-BTP-PhC6-based device was boosted from 18.73% to 19.67% via a CNPz additive strategy .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its use as a solid additive in the active layer of OSCs is recognized as an effective strategy to optimize the nanoscale morphology and enhance efficiency . .

Biochemical Analysis

Biochemical Properties

Pyrazine-2,5-dicarbonitrile plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily based on its ability to form hydrogen bonds and other non-covalent interactions, which can alter the enzyme’s active site and inhibit its activity .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and function. Additionally, it can interfere with cell signaling pathways by binding to specific receptors or signaling molecules, thereby altering the downstream effects .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in the upregulation or downregulation of specific genes, thereby affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in metabolic pathways and gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Palladium-Catalyzed Coupling: One common method involves the palladium-catalyzed coupling of pyrazine derivatives with cyanide sources.

    Direct Cyanation: Another approach is the direct cyanation of pyrazine derivatives using cyanogen bromide or similar reagents.

Industrial Production Methods: Industrial production of pyrazine-2,5-dicarbonitrile often involves large-scale palladium-catalyzed coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can further enhance the production efficiency by providing better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates are used under mild to moderate temperatures.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used under controlled conditions.

Major Products:

    Substitution Reactions: Products typically include substituted pyrazines with various functional groups replacing the cyano groups.

    Redox Reactions: Products can include oxidized or reduced forms of the original compound, depending on the specific reaction conditions.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific positioning of cyano groups, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring precise electronic characteristics .

Properties

IUPAC Name

pyrazine-2,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2N4/c7-1-5-3-10-6(2-8)4-9-5/h3-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOPXXDHVVCVIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50564485
Record name Pyrazine-2,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31722-48-2
Record name Pyrazine-2,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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